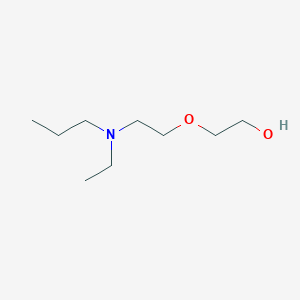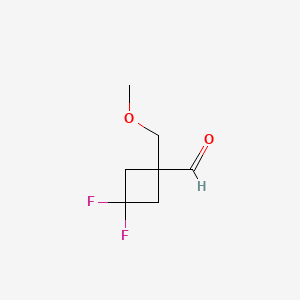![molecular formula C11H8F3NS B15302544 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound features a trifluoroethyl group attached to a sulfanyl group, which is then bonded to the isoquinoline structure. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
准备方法
The synthesis of 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline typically involves the reaction of isoquinoline with 2,2,2-trifluoroethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the trifluoroethyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its unique chemical properties make it a candidate for drug design and discovery.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline can be compared with other similar compounds, such as:
1-[(2,2,2-Trifluoroethyl)sulfanyl]acetonitrile: This compound also contains a trifluoroethyl group but is attached to an acetonitrile moiety instead of an isoquinoline structure. It has different chemical properties and applications.
1-[(2,2,2-Trifluoroethyl)sulfanyl]benzothiazole: This compound features a benzothiazole ring instead of an isoquinoline ring. It is used in different chemical and biological studies due to its distinct structure.
The uniqueness of this compound lies in its isoquinoline core, which imparts specific aromatic and electronic properties, making it valuable for various research and industrial applications.
属性
分子式 |
C11H8F3NS |
|---|---|
分子量 |
243.25 g/mol |
IUPAC 名称 |
1-(2,2,2-trifluoroethylsulfanyl)isoquinoline |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)7-16-10-9-4-2-1-3-8(9)5-6-15-10/h1-6H,7H2 |
InChI 键 |
QILBPFYYAMLBSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)
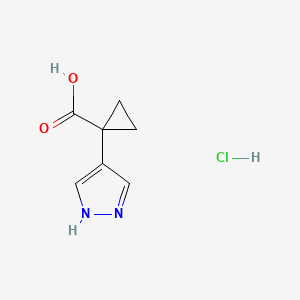
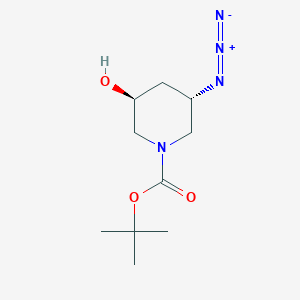
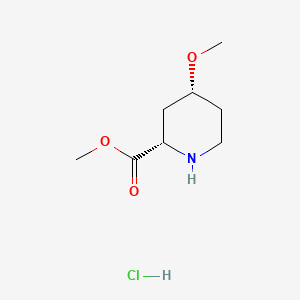
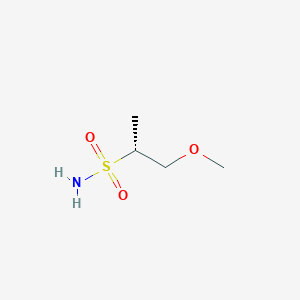
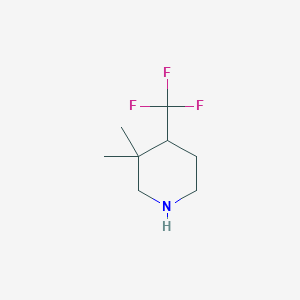
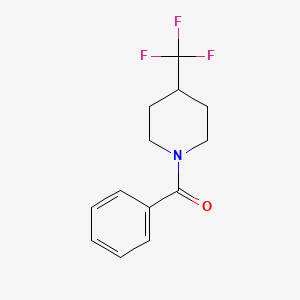
![2-(4,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-3-ylamino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B15302496.png)
![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)
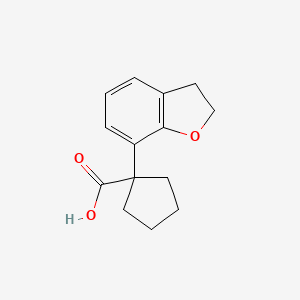
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
